Cas no 94610-82-9 (2-Fluoro-4-methoxybenzonitrile)

2-Fluoro-4-methoxybenzonitrile은 유기 합성에서 중요한 중간체로 활용되는 화합물입니다. 이 화합물은 플루오린(F)과 메톡시(OCH₃) 기능기가 결합된 벤조니트릴 구조를 가지고 있어, 높은 반응성과 선택성을 보입니다. 특히 의약품 및 농약 개발에서 핵심적인 역할을 하며, 다양한 유기 반응에서 반응물로 사용됩니다. 화학적 안정성이 우수하고, 합성 과정에서 높은 수율을 제공하는 것이 특징입니다. 또한, 특정 표적 분자와의 상호작용을 통해 생리활성 물질 설계에 유용하게 적용될 수 있습니다.
2-Fluoro-4-methoxybenzonitrile structure
94610-82-9 structure
상품 이름:2-Fluoro-4-methoxybenzonitrile
CAS 번호:94610-82-9
MF:C8H6FNO
메가와트:151.137745380402
MDL:MFCD00509374
CID:61739
PubChem ID:639878

2-Fluoro-4-methoxybenzonitrile 화학적 및 물리적 성질

이름 및 식별자

    • 2-Fluoro-4-methoxybenzonitrile
    • 3-Fluoro-4-cyanoanisole
    • 2-fluoro-4-methoxybenzenecarbonitrile
    • 2-Fluoro-4-methoxy-benzonitrile
    • 3-Fluor-4-cyano-anisol
    • 4-Cyano-3-fluoroanisole
    • 4-methoxy-2-fluorobenzonitrile
    • benzonitrile,2-fluoro-4-methoxy
    • fluoro-4-methoxy-benzonitrile
    • benzonitrile, 2-fluoro-4-methoxy-
    • 3-FLUORO-4-CYANO ANISOLE
    • 3-FLUORO-4-CYANO ANISOL
    • PubChem4783
    • KSC494M1T
    • 2-fluor-4-methoxybenzonitrile
    • HWKUZTFIZATJPM-UHFFFAOYSA-N
    • WT445
    • SBB055495
    • WT220
    • 2-Fluoro-4-methoxybenzonitrile (ACI)
    • FS-1326
    • CS-W008288
    • SY103944
    • Z1160930711
    • EN300-106135
    • DB-008199
    • AC-4076
    • 94610-82-9
    • DTXSID20348678
    • MFCD00509374
    • DTXCID00299750
    • AKOS006343216
    • SCHEMBL2539990
    • MDL: MFCD00509374
    • 인치: 1S/C8H6FNO/c1-11-7-3-2-6(5-10)8(9)4-7/h2-4H,1H3
    • InChIKey: HWKUZTFIZATJPM-UHFFFAOYSA-N
    • 미소: N#CC1C(F)=CC(OC)=CC=1

계산된 속성

  • 정밀분자량: 151.04300
  • 동위원소 질량: 151.043
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 174
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 1.7
  • 토폴로지 분자 극성 표면적: 33
  • 표면전하: 0

실험적 성질

  • 색과 성상: White to Yellow Solid
  • 밀도: 1.18
  • 융해점: 62-65°C
  • 비등점: 233.9°Cat760mmHg
  • 플래시 포인트: 95.3°C
  • 굴절률: 1.505
  • PSA: 33.02000
  • LogP: 1.70598

2-Fluoro-4-methoxybenzonitrile 보안 정보

2-Fluoro-4-methoxybenzonitrile 세관 데이터

  • 세관 번호:2926909090
  • 세관 데이터:

    ?? ?? ??:

    2926909090

    개요:

    2926909090 기타 아크릴 화합물.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    HS: 2926909090 기타 아크릴 기능 화합물 부가가치세: 17.0% 환급률: 9.0% 규제 조건: 없음??? ??:6.5% General tariff:30.0%

2-Fluoro-4-methoxybenzonitrile 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
AstaTech
24124-5/G
3-FLUORO-4-CYANOANISOLE
94610-82-9 97%
5g
$123 2023-09-18
AstaTech
24124-25/G
3-FLUORO-4-CYANOANISOLE
94610-82-9 97%
25/G
$204 2022-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F20880-5g
2-Fluoro-4-methoxybenzonitrile
94610-82-9 97%
5g
¥1248.0 2023-09-07
Enamine
EN300-106135-5.0g
2-fluoro-4-methoxybenzonitrile
94610-82-9 95%
5g
$40.0 2023-05-03
Enamine
EN300-106135-0.1g
2-fluoro-4-methoxybenzonitrile
94610-82-9 95%
0.1g
$19.0 2023-10-28
eNovation Chemicals LLC
D403743-1kg
2-Fluoro-4-methoxybenzonitrile
94610-82-9 97%
1kg
$3600 2024-06-05
Apollo Scientific
PC1358-5g
2-Fluoro-4-methoxybenzonitrile
94610-82-9 98%
5g
£18.00 2025-02-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F810199-1g
2-Fluoro-4-methoxybenzonitrile
94610-82-9 97%
1g
¥105.30 2022-01-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F810199-200mg
2-Fluoro-4-methoxybenzonitrile
94610-82-9 97%
200mg
¥27.00 2022-01-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
020188-5g
2-Fluoro-4-methoxybenzonitrile
94610-82-9 97%
5g
437.0CNY 2021-07-05

2-Fluoro-4-methoxybenzonitrile 합성 방법

합성 방법 1

반응 조건
참조
Preparation of organic nitriles from aldoximes.
, World Intellectual Property Organization, , ,

합성 방법 2

반응 조건
1.1 Solvents: 1,4-Dioxane ;  48 h, 45 °C
참조
Regioselective SNAr reactions of substituted difluorobenzene derivatives: practical synthesis of fluoroaryl ethers and substituted resorcinols
Ouellet, Stephane G.; Bernardi, Anna; Angelaud, Remy; O'Shea, Paul D., Tetrahedron Letters, 2009, 50(27), 3776-3779

합성 방법 3

반응 조건
1.1 Reagents: Oxygen Catalysts: Acridinium, 3,6-bis(1,1-dimethylethyl)-10-phenyl-9-(2,4,6-trimethylphenyl)-, tet… Solvents: Acetonitrile ,  Water ;  24 h, pH 9, rt
참조
Direct C-H Cyanation of Arenes via Organic Photoredox Catalysis
McManus, Joshua B.; Nicewicz, David A., Journal of the American Chemical Society, 2017, 139(8), 2880-2883

합성 방법 4

반응 조건
1.1 Reagents: Zinc Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Tris(dibenzylideneacetone)dipalladium Solvents: Dimethylformamide ;  16 h, 120 °C; 120 °C → rt
1.2 Reagents: Water ;  rt
참조
Design of an electron-withdrawing benzonitrile ligand for Ni-catalyzed cross-coupling involving tertiary nucleophiles
Mills, L. Reginald; Edjoc, Racquel K.; Rousseaux, Sophie A. L., ChemRxiv, 2021, 1, 1-14

합성 방법 5

반응 조건
참조
Synthesis of [1]benzothieno[3,2-d]pyrimidines substituted with electron donating substituents on the benzene ring
Bridges, Alexander J.; Zhou, Hairong, Journal of Heterocyclic Chemistry, 1997, 34(4), 1163-1172

합성 방법 6

반응 조건
1.1 Reagents: Lead tetraacetate ,  Ammonia Solvents: Toluene
참조
Synthesis and pharmacological investigations of novel benzimidazoles as fluorescent ligands of the estrogen receptor
Dettmann, Sandra, 2006, , ,

합성 방법 7

반응 조건
참조
The synthesis and transition temperatures of benzoate ester derivatives of 2-fluoro-4-hydroxy- and 3-fluoro-4-hydroxybenzonitriles
Kelly, Stephen M., Helvetica Chimica Acta, 1984, 67(6), 1572-9

합성 방법 8

반응 조건
1.1 Reagents: Zinc Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Tris(dibenzylideneacetone)dipalladium Solvents: Dimethylformamide ;  16 h, 120 °C; 120 °C → rt
1.2 Reagents: Water
참조
Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles
Mills, L. Reginald ; Edjoc, Racquel K.; Rousseaux, Sophie A. L., Journal of the American Chemical Society, 2021, 143(27), 10422-10428

합성 방법 9

반응 조건
1.1 Solvents: Methanol
참조
Preparation of cyanofluorophenol from 2,4-difluorobenzonitrile and alcohols
, Japan, , ,

합성 방법 10

반응 조건
1.1 Reagents: Potassium fluoride Solvents: Dimethylformamide
참조
Methods for rapid formation of chemicals including positron emission tomography biomarkers
, United States, , ,

합성 방법 11

반응 조건
1.1 Reagents: Bromine Solvents: Chloroform ;  7 h, 60 °C
1.2 Solvents: Dimethylformamide ;  overnight, reflux
참조
Triazolylacetylpiperaizne compounds as mGlu5 receptor modulators and their preparation
, United States, , ,

합성 방법 12

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  2 h, reflux; reflux → rt
참조
Preparation of benzo[4,5]furo[3,2-b]pyridin-2-ones and pyrido[3,2-b]indol-2-ones as inhibitors of HIV reverse transcriptase
, World Intellectual Property Organization, , ,

합성 방법 13

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  21 h, rt
참조
Preparation of [(hetero)aryloxy]phenylalkylamines as inhibitors of nitric oxide synthase for treatment of inflammatory diseases, pain, and CNS diseases
, World Intellectual Property Organization, , ,

합성 방법 14

반응 조건
참조
Preparation of aromatic hydroxyamidine derivatives and their use as leukotriene receptor antagonists.
, European Patent Organization, , ,

합성 방법 15

반응 조건
1.1 Reagents: Sodium carbonate Catalysts: 2241939-24-0 Solvents: Tetrahydrofuran ,  Xylene ,  Water ;  2.5 h, rt
참조
Oxidative cyanide-free cyanation on arylboronic acid derivatives using aryl/heteroaryl thiocyanate using novel IL-PdCl4 catalyst under mild condition
Vaghasiya, Beena K.; Satasia, Shailesh P.; Thummar, Rahul P.; Kamani, Ronak D.; Avalani, Jemin R.; et al, Journal of Sulfur Chemistry, 2018, 39(5), 507-515

합성 방법 16

반응 조건
1.1 Reagents: 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine ,  Diisopropylethylamine Solvents: Acetonitrile ;  2 h, 82 °C
참조
Fluorinated Vilsmeier Reagent: TFEDMA-mediated Synthesis of Aryl-cyanides and Aryl-amides via the Activation of Oximes
Yadav, Arvind K.; Reddy Narra, Srikanth ; Zulfaqar Bacho, Muhamad ; Sumii, Yuji ; Shibata, Norio, Asian Journal of Organic Chemistry, 2023, 12(6),

합성 방법 17

반응 조건
참조
Preparation of heterocyclic compounds for the treatment of pain, in particular neuropathic pain, and/or other diseases or disorders that are associated with AT2R and/or AT2R mediated signaling
, World Intellectual Property Organization, , ,

합성 방법 18

반응 조건
1.1 Reagents: Methoxyacetonitrile ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Palladium diacetate ,  Water ,  Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: Tetrahydrofuran ;  12 h, 45 °C
참조
Dehydration of primary amides to nitriles in water. Late-stage functionalization and 1-pot multistep chemoenzymatic processes under micellar catalysis conditions
Wood, Alex B.; Kincaid, Joseph R. A.; Lipshutz, Bruce H., Green Chemistry, 2022, 24(7), 2853-2858

합성 방법 19

반응 조건
1.1 Reagents: Sodium bicarbonate Catalysts: 2356187-82-9 Solvents: Ethanol ;  5 min
1.2 24 h, 35 °C
참조
11C-, 12C-, and 13C-cyanation of electron-rich arenes via organic photoredox catalysis
Wu, Xuedan; Chen, Wei; Holmberg-Douglas, Natalie; Bida, Gerald Thomas; Tu, Xianshuang; et al, Chem, 2023, 9(2), 343-362

2-Fluoro-4-methoxybenzonitrile Raw materials

2-Fluoro-4-methoxybenzonitrile Preparation Products

2-Fluoro-4-methoxybenzonitrile 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:94610-82-9)2-Fluoro-4-methoxybenzonitrile
A11092
순결:99%/99%
재다:25g/100g
가격 ($):222.0/649.0